[(4-Bromopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(4-Bromopyridin-2-yl)methylpropanedinitrile is a chemical compound with the molecular formula C12H8BrF3N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-yl)methylpropanedinitrile typically involves the reaction of 4-bromopyridine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with 4-bromopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-Bromopyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)pyridine
- 3-(4-Bromopyridin-2-yl)propanenitrile
- 2-[(4-Bromopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile
Uniqueness
(4-Bromopyridin-2-yl)methylpropanedinitrile is unique due to its trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
647839-80-3 |
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Molecular Formula |
C12H9BrF3N3 |
Molecular Weight |
332.12 g/mol |
IUPAC Name |
2-[(4-bromopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-9-1-4-19-10(5-9)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
InChI Key |
ZBZJVMYGLZNBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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